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Introduction

Initial searches for "Jangomolide" did not yield specific information on a compound with that

name, suggesting it may be a novel, recently discovered, or proprietary compound not yet

widely documented in scientific literature. This guide therefore focuses on the well-studied

marine natural product, Jasplakinolide, as a representative example to illustrate the principles

of structure-activity relationship (SAR) studies for complex macrocyclic depsipeptides with

potent biological activities.

Jasplakinolide, first isolated from the marine sponge Jaspis splendens, is a cyclodepsipeptide

known for its potent cytotoxic, antifungal, and insecticidal properties.[1] Its primary mechanism

of action involves the stabilization of filamentous actin (F-actin), leading to the disruption of the

actin cytoskeleton, cell cycle arrest at the G2/M phase, and ultimately apoptosis.[1][2] These

properties have made Jasplakinolide a valuable molecular probe for studying actin dynamics

and a lead compound for the development of novel anticancer agents.[1][3]

This guide provides a comparative analysis of various Jasplakinolide analogues, summarizing

their biological activities and elucidating the relationship between their chemical structures and

observed effects. The information is intended for researchers, scientists, and professionals in

the field of drug development.
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The following table summarizes the cytotoxic activity (IC50 values) of Jasplakinolide and

several of its synthetic analogues against various cancer cell lines. These data highlight how

modifications to the core structure of Jasplakinolide impact its biological potency.
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Compound
Description of
Modification

Cell Line IC50 (nM) Key Findings

Jasplakinolide

(1)
Natural Product

CA46 (Burkitt

lymphoma)
25

Potent baseline

activity.[1]

Analogue 2

Methoxy group

instead of

hydroxy at C7

CA46 30

Slight decrease

in activity,

suggesting the

importance of the

C7 substituent.

[1]

Analogue 3 Epimer at C2 CA46 25

Stereochemistry

at C2 of the non-

peptidic portion

has minimal

impact on

activity.[1]

Analogue 4 Desmethyl at C2 CA46 25

The C2 methyl

group is not

critical for

hydrophobic

interactions.[1]

Analogue 5

Hydrogen

instead of

hydroxy at C7

CA46 250

10-fold decrease

in activity,

indicating the C7

hydroxy group is

crucial.[1]

Analogue 7

Debromo at C5

of the tryptophan

residue

CA46 250

A halogen at this

position is

important for

activity.[1]
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Analogue 9

Cycloamide

(lactam) instead

of depsipeptide

(lactone)

CA46 >1000

The

macrolactone

scaffold is

essential for

maintaining

biological activity.

[1]

Jasplakinolide H

(2)
- HeLa 160 -

Jasplakinolide H

(2)
- MCF-7 220

Shows only a 2-

fold reduction in

cytotoxicity

compared to

Jasplakinolide.[4]

Analogue 35
α-amino acid at

L2 moiety
MCF-7 2800

Significantly

lower cytotoxicity

than

Jasplakinolide.[4]

Analogue 42

Iodo-substituent

at 5' position of

D1-Tyrosine

HeLa >10000

10-fold drop in

cellular activity.

[4]

Analogue 42

Iodo-substituent

at 5' position of

D1-Tyrosine

MCF-7 >10000

20-fold drop in

cellular activity.

[4]

Jasplakinolide B

(11)
- HCT-116 <1

Potent

cytotoxicity but

did not exhibit

microfilament-

disrupting activity

at 80 nM.[5]
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Detailed methodologies for the key experiments cited in the SAR studies of Jasplakinolide

analogues are provided below.

1. Cell Viability and Cytotoxicity Assays

These assays are fundamental to determining the concentration at which a compound inhibits

cell growth or is cytotoxic to cells.

MTT Assay Protocol[6][7]

Cell Plating: Seed cells in a 96-well plate at a desired density and allow them to adhere

overnight.

Compound Treatment: Treat the cells with various concentrations of the Jasplakinolide

analogues and a vehicle control (e.g., DMSO).

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in

a humidified atmosphere with 5% CO2.

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

solution to each well to a final concentration of 0.45-0.5 mg/mL.[6][7]

Incubation: Incubate for 1-4 hours at 37°C to allow for the formation of formazan crystals

by metabolically active cells.[6][7]

Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to

dissolve the formazan crystals.

Absorbance Reading: Measure the absorbance of the solution in each well using a

microplate reader at a wavelength of 570 nm.

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and

determine the IC50 value (the concentration of the compound that inhibits cell growth by

50%).

[³H]Thymidine Incorporation Assay[2]
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Cell Culture and Treatment: Culture cells in the presence of varying concentrations of

Jasplakinolide analogues or a vehicle control for 24 or 48 hours.[2]

Radiolabeling: Add [methyl-³H]thymidine (1 µCi) to each well and incubate for an additional

4 hours.[2]

Harvesting: Harvest the cells onto glass fiber filters.

Scintillation Counting: Measure the amount of [³H]thymidine incorporated into the cellular

DNA using a liquid scintillation counter.

Analysis: A decrease in [³H]thymidine incorporation indicates an inhibition of cell

proliferation.

2. Actin Polymerization Assay

This in vitro assay is used to assess the direct effect of compounds on the polymerization of

actin.

Preparation of Actin: Prepare purified globular actin (G-actin), which may be fluorescently

labeled (e.g., with pyrene).

Initiation of Polymerization: Initiate actin polymerization by adding a polymerization-inducing

buffer (containing KCl and MgCl2) to the G-actin solution.

Compound Addition: Add the Jasplakinolide analogue or a control substance to the reaction

mixture.

Fluorescence Monitoring: Monitor the change in fluorescence over time. An increase in the

fluorescence of pyrene-labeled actin indicates its incorporation into filamentous actin (F-

actin).

Data Interpretation: Compounds that promote actin polymerization will show a faster and/or

greater increase in fluorescence compared to the control.
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The following diagrams illustrate the key structure-activity relationships and the experimental

workflow for the evaluation of Jasplakinolide analogues.
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Caption: Structure-Activity Relationship of Jasplakinolide Analogues.
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Caption: Experimental Workflow for SAR Studies of Jasplakinolide Analogues.

Conclusion
The structure-activity relationship studies of Jasplakinolide analogues have provided valuable

insights into the structural requirements for their potent biological activity. Key findings indicate

that the macrolactone core is essential, and modifications to the C7 hydroxyl group of the
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polyketide chain and the halogenation of the tryptophan residue significantly impact cytotoxicity.

[1] In contrast, some changes to the non-peptidic portion, such as at the C2 position, are well-

tolerated.[1] This detailed understanding of the SAR of Jasplakinolide analogues is crucial for

the design and development of new, potentially more potent and selective anticancer agents

that target the actin cytoskeleton. Further research, including the exploration of novel

analogues and the use of advanced cellular and in vivo models, will continue to refine our

understanding and pave the way for new therapeutic opportunities.

Need Custom Synthesis?
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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